molecular formula C18H22NO2+ B14584557 1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium CAS No. 61351-05-1

1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium

Katalognummer: B14584557
CAS-Nummer: 61351-05-1
Molekulargewicht: 284.4 g/mol
InChI-Schlüssel: FEHMYZBUGQZYSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium is a chemical compound that features a piperidinium core substituted with a furan-2-ylmethyl group and a 2-oxo-2-phenylethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with furan-2-ylmethyl halide, followed by the introduction of the 2-oxo-2-phenylethyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the 2-oxo-2-phenylethyl moiety can be reduced to form alcohols.

    Substitution: The piperidinium nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted piperidinium compounds.

Wissenschaftliche Forschungsanwendungen

1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium involves its interaction with specific molecular targets. The furan ring and piperidinium core can interact with biological receptors, potentially modulating their activity. The 2-oxo-2-phenylethyl group may enhance the compound’s binding affinity and specificity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidine: Lacks the piperidinium ion, which may affect its reactivity and biological activity.

    1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)pyrrolidine: Contains a pyrrolidine ring instead of piperidine, leading to different chemical and biological properties.

Uniqueness

1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium is unique due to its specific combination of functional groups and structural features. The presence of both the furan and 2-oxo-2-phenylethyl groups, along with the piperidinium ion, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

Eigenschaften

CAS-Nummer

61351-05-1

Molekularformel

C18H22NO2+

Molekulargewicht

284.4 g/mol

IUPAC-Name

2-[1-(furan-2-ylmethyl)piperidin-1-ium-1-yl]-1-phenylethanone

InChI

InChI=1S/C18H22NO2/c20-18(16-8-3-1-4-9-16)15-19(11-5-2-6-12-19)14-17-10-7-13-21-17/h1,3-4,7-10,13H,2,5-6,11-12,14-15H2/q+1

InChI-Schlüssel

FEHMYZBUGQZYSN-UHFFFAOYSA-N

Kanonische SMILES

C1CC[N+](CC1)(CC2=CC=CO2)CC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.